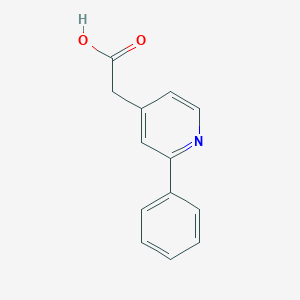

2-(2-Phenylpyridin-4-yl)acetic acid

Beschreibung

Historical Context and Significance of Pyridyl Acetic Acid Derivatives

Pyridylacetic acid derivatives are a class of organic compounds that contain a pyridine (B92270) ring substituted with an acetic acid group. hmdb.cahmdb.ca The pyridine ring, a six-membered aromatic heterocycle with one nitrogen atom, is a fundamental structure in many important biological molecules, agrochemicals, and pharmaceuticals. wikipedia.orgnih.gov Historically, the synthesis of pyridine derivatives has been a significant area of organic chemistry since the first major synthesis was described by Arthur Rudolf Hantzsch in 1881. wikipedia.org

The introduction of an acetic acid group to the pyridine ring creates pyridylacetic acids, which have garnered considerable interest for their biological activities. For instance, some 2-pyridylacetic acid derivatives have been investigated as potential therapeutic agents for peptic ulcers due to their ability to inhibit gastric acid secretion and protect the gastric mucosa. epo.org The position of the acetic acid group on the pyridine ring (2, 3, or 4-position) significantly influences the compound's properties and biological activity. hmdb.cahmdb.ca The development of efficient synthetic routes to access these derivatives, such as the three-component synthesis of substituted pyridylacetic acid derivatives, continues to be an active area of research. acs.org

Structural Characteristics and Chemical Importance of the 2-Phenylpyridine (B120327) Motif

The 2-phenylpyridine motif, a core component of 2-(2-Phenylpyridin-4-yl)acetic acid, consists of a pyridine ring directly bonded to a phenyl group at the 2-position. wikipedia.org This structural arrangement results in a molecule with unique electronic and steric properties. The presence of both an electron-donating phenyl group and an electron-withdrawing pyridine ring influences the molecule's reactivity and its ability to participate in various chemical reactions, including electrophilic aromatic substitution. solubilityofthings.com

The 2-phenylpyridine scaffold is of significant importance in several fields of chemistry. It serves as a crucial building block in the synthesis of more complex molecules and has been explored for its potential biological activities. solubilityofthings.com Notably, 2-phenylpyridine and its derivatives have attracted substantial interest as precursors to highly fluorescent metal complexes, particularly with iridium and platinum, which are valuable in the development of organic light-emitting diodes (OLEDs). wikipedia.org The ability of the 2-phenylpyridine ligand to undergo cyclometalation with transition metals is a key feature that facilitates the formation of these emissive complexes. wikipedia.org Furthermore, derivatives of 2-phenylpyridine have been investigated for their insecticidal properties and as potential inhibitors of TNFα overproduction, highlighting the versatility of this chemical motif. mdpi.comdoi.org

Scope and Research Trajectory Pertaining to this compound

Research on this compound, with the chemical formula C13H11NO2, has been more focused and specialized compared to its parent structures. nih.gov The primary interest in this compound lies in its potential application as a building block or intermediate in the synthesis of more complex, pharmacologically active molecules. The combination of the 2-phenylpyridine core with the reactive acetic acid side chain provides a versatile platform for further chemical modifications.

Current research appears to be centered on leveraging the structural features of this compound for the development of novel compounds. For example, the acetic acid group can be readily converted into other functional groups, such as amides or esters, to create a library of derivatives with diverse properties. While specific, large-scale applications of this compound itself are not widely documented in publicly available literature, its presence in chemical supplier catalogs and databases indicates its use in research and development, particularly within medicinal chemistry and materials science. nih.govbldpharm.com The trajectory of research involving this compound is likely to follow the exploration of its derivatives for various biological and photophysical applications, building upon the known properties of the pyridylacetic acid and 2-phenylpyridine scaffolds.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(2-phenylpyridin-4-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c15-13(16)9-10-6-7-14-12(8-10)11-4-2-1-3-5-11/h1-8H,9H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRGFYPVBCRIIAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=CC(=C2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70285786 | |

| Record name | 2-(2-phenylpyridin-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70285786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28926-93-4 | |

| Record name | NSC42784 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42784 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-phenylpyridin-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70285786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Elucidation and Advanced Spectroscopic/diffraction Techniques

Spectroscopic Characterization Methods

Spectroscopic methods are fundamental in confirming the identity and purity of 2-(2-Phenylpyridin-4-yl)acetic acid. Each method offers unique insights into the molecule's electronic and vibrational properties, as well as the specific environments of its constituent atoms.

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. While a specific spectrum for this compound is not publicly available, the expected chemical shifts can be inferred from related structures such as 2-phenylpyridine (B120327) and phenylacetic acid. nist.govchemicalbook.comchemicalbook.com

¹H NMR: The proton NMR spectrum is anticipated to show distinct signals for the protons on the phenyl and pyridine (B92270) rings, as well as the methylene (B1212753) (-CH₂-) and carboxylic acid (-COOH) protons. The aromatic protons would appear in the downfield region (typically δ 7.0-8.7 ppm), with their multiplicity determined by spin-spin coupling with adjacent protons. chemicalbook.comrsc.org The methylene protons adjacent to the pyridine ring and the carboxylic acid group would likely appear as a singlet in the range of δ 3.5-4.0 ppm. The acidic proton of the carboxyl group is expected to be a broad singlet at a very downfield position (δ 10-13 ppm), and its visibility may depend on the solvent used. mdpi.com

¹³C NMR: The carbon NMR spectrum would provide information on all the unique carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is expected to have a chemical shift in the range of δ 170-180 ppm. chemicalbook.com The carbons of the phenyl and pyridine rings would resonate in the aromatic region (δ 120-160 ppm). rsc.orgresearchgate.net The methylene carbon would appear further upfield.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Pyridine-H (position 6) | ~8.7 | Doublet |

| Phenyl-H (ortho) | ~8.0 | Multiplet |

| Pyridine-H (positions 3, 5) | ~7.8 | Multiplet |

| Phenyl-H (meta, para) | ~7.5 | Multiplet |

| Methylene (-CH₂-) | ~3.8 | Singlet |

| Carboxylic Acid (-OH) | ~12.0 | Broad Singlet |

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Carboxylic Acid (C=O) | ~175 |

| Pyridine-C (positions 2, 4) | ~158, ~150 |

| Phenyl-C (ipso) | ~139 |

| Aromatic C-H | 120-137 |

| Methylene (-CH₂-) | ~40 |

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and the aromatic rings.

A broad absorption band is anticipated in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the carboxylic acid dimer. A strong, sharp peak around 1700 cm⁻¹ would correspond to the C=O (carbonyl) stretching vibration. nist.gov The spectrum would also feature several bands in the 1400-1600 cm⁻¹ region, which are characteristic of C=C and C=N stretching vibrations within the aromatic pyridine and phenyl rings. nist.gov Bending vibrations for C-H bonds in the aromatic rings would be observed in the fingerprint region (below 1500 cm⁻¹).

Interactive Data Table: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch | 2500-3300 | Broad, Strong |

| Carboxylic Acid | C=O stretch | ~1700 | Strong |

| Aromatic Rings | C=C and C=N stretch | 1400-1600 | Medium to Strong |

| Aromatic Rings | C-H stretch | 3000-3100 | Medium |

| Methylene Group | C-H stretch | 2850-2960 | Medium |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound, with its conjugated system of phenyl and pyridine rings, is expected to exhibit strong absorption bands in the ultraviolet region. These absorptions are typically due to π → π* transitions within the aromatic system. researchgate.netnist.gov The presence of the carboxylic acid group is not expected to significantly shift the main absorption bands compared to the 2-phenylpyridine core. nist.gov The exact position of the maximum absorbance (λ_max) can be influenced by the solvent polarity. researchgate.net

Mass spectrometry is a powerful technique for determining the molecular weight and elemental formula of a compound. For this compound (C₁₃H₁₁NO₂), the exact mass can be calculated and compared with the measured value from HRMS to confirm the molecular formula. nih.govnih.gov

The calculated monoisotopic mass is 213.07898 Da. nih.gov In an ESI-HRMS experiment, the compound would likely be observed as the protonated molecule [M+H]⁺ with a measured m/z value very close to 214.08626.

The standard mass spectrum would show a molecular ion peak (M⁺) at m/z = 213. Fragmentation patterns would likely involve the loss of the carboxyl group (-COOH, 45 Da) or carbon dioxide (-CO₂, 44 Da), leading to significant fragment ions.

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons. wikipedia.org As this compound is a diamagnetic molecule in its ground state (all electrons are paired), it is ESR-inactive. Therefore, this technique is not applicable for the characterization of the neutral, ground-state molecule itself. However, it could be used to study paramagnetic species derived from it, such as radical ions or metal complexes incorporating the molecule as a ligand. caltech.edulibretexts.org

Specialized Analytical Applications

Beyond structural elucidation, the quantification and detection of this compound in various matrices often require specialized analytical techniques that enhance sensitivity and selectivity.

High-performance liquid chromatography (HPLC) is a cornerstone of analytical chemistry, but the detection of certain molecules can be challenging due to poor chromophoric or fluorophoric properties, or low ionization efficiency in mass spectrometry (MS). Chemical derivatization is a strategy used to overcome these limitations by covalently attaching a tag to the analyte of interest. For this compound, the carboxylic acid group is a prime target for derivatization.

For instance, to enhance UV or fluorescence detection, a derivatizing agent that introduces a highly absorbing or fluorescent moiety could be employed. This would significantly lower the limit of detection in HPLC-UV or HPLC-FLD analysis. For LC-MS applications, derivatization can be used to improve ionization efficiency, leading to better sensitivity. A variety of reagents are available for the derivatization of carboxylic acids, such as those that form esters or amides. The choice of derivatization reagent depends on the analytical endpoint and the nature of the sample matrix.

Matrix-assisted laser desorption/ionization mass spectrometry imaging (MALDI-MSI) is a powerful technique for visualizing the spatial distribution of molecules directly in tissue sections. However, the detection of low-abundance or poorly ionizing species can be difficult. On-tissue chemical derivatization (OTCD) has emerged as a key strategy to enhance the sensitivity and selectivity of MALDI-MSI.

For a carboxylic acid-containing compound like this compound, OTCD would involve the application of a derivatizing reagent directly onto the tissue slice. This reagent would react with the carboxylic acid group to introduce a permanently charged or easily ionizable tag, thereby increasing its signal intensity in the mass spectrometer. This approach would enable the precise mapping of the compound's distribution within a biological system, providing valuable insights in fields such as pharmacology and toxicology.

Electrochemical methods, such as cyclic voltammetry (CV), are used to investigate the redox properties of a compound. CV involves measuring the current that develops in an electrochemical cell as the potential is varied. The resulting voltammogram provides information about the oxidation and reduction potentials of the analyte and the stability of the redox species.

The electrochemical behavior of this compound could be studied using CV to determine its oxidation and reduction potentials. The pyridine and phenyl rings are potential sites for redox activity. Such studies would provide fundamental insights into the electronic properties of the molecule and could be relevant for applications in areas such as materials science or sensor development. The experimental conditions, including the choice of solvent, supporting electrolyte, and electrode material, would significantly influence the observed electrochemical behavior. A hypothetical summary of CV data is presented in Table 3.

Table 3: Hypothetical Cyclic Voltammetry Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Oxidation Potential (Epa) | +1.2 V (vs. Ag/AgCl) |

| Reduction Potential (Epc) | -0.8 V (vs. Ag/AgCl) |

| Process Type | Irreversible |

This table is illustrative and not based on published experimental data for this specific compound.

Reactivity and Derivatization Strategies for Functional Enhancement

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle that can be readily converted into a variety of other functional groups, most notably esters and amides.

Strategies for Esterification and Amide Bond Formation

The formation of esters and amides from 2-(2-phenylpyridin-4-yl)acetic acid is a cornerstone of its derivatization. These reactions typically involve the activation of the carboxylic acid to facilitate nucleophilic attack by an alcohol or amine. researchgate.net

Esterification: This process involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. The reaction is typically reversible, and strategies to drive the reaction to completion, such as the removal of water, are often employed.

Amide Bond Formation: The synthesis of amides from carboxylic acids and amines is a fundamental transformation in organic and medicinal chemistry. researchgate.net Direct reaction is often inefficient, necessitating the use of coupling reagents to form a more reactive acylating intermediate in situ. researchgate.net These methods are advantageous as they often proceed under mild conditions, which helps to preserve the integrity of other functional groups within the molecule. organic-chemistry.org

A variety of reagents and methods have been developed to facilitate amide bond formation, each with its own advantages in terms of efficiency, scope, and minimization of side reactions like racemization. researchgate.netorganic-chemistry.org

Utilization of Peptide Coupling Reagents in Carboxyl Activation (e.g., HATU, HBTU, CDI)

To overcome the generally low reactivity of carboxylic acids towards amines, a wide array of peptide coupling reagents have been developed. These reagents activate the carboxyl group, transforming the hydroxyl into a good leaving group and thereby facilitating amide bond formation. youtube.com

Commonly used coupling reagents can be broadly categorized and include:

Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and N,N'-diisopropylcarbodiimide (DIC) are widely used for forming amides and esters. peptide.com They function by activating the carboxylic acid to form a reactive O-acylisourea intermediate.

Aminium/Uronium and Phosphonium (B103445) Salts: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are highly efficient for peptide bond formation. sigmaaldrich.com They generate active esters that readily react with amines. sigmaaldrich.com HATU is particularly effective due to the anchimeric assistance provided by the pyridine (B92270) nitrogen, which accelerates the coupling reaction. sigmaaldrich.com

Imidazolium-based Reagents: Carbonyldiimidazole (CDI) is another effective reagent that activates the carboxylic acid by forming a reactive acylimidazolide intermediate.

The choice of coupling reagent can be critical, especially when dealing with sterically hindered amino acids or when trying to suppress side reactions like racemization. sigmaaldrich.compeptide.com The addition of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or Oxyma Pure can further enhance the efficiency and reduce the likelihood of epimerization. peptide.comuniurb.it

Table 1: Common Peptide Coupling Reagents and their Characteristics

| Reagent | Class | Key Features |

| HATU | Aminium Salt | Highly efficient, especially for difficult couplings, due to the formation of reactive OAt esters and anchimeric assistance from the pyridine nitrogen. sigmaaldrich.com |

| HBTU | Aminium Salt | A popular and efficient reagent that forms OBt active esters with minimal racemization, particularly when used with HOBt. peptide.comsigmaaldrich.com |

| CDI | Imidazolium-based | Forms a reactive acylimidazolide intermediate for amide bond formation. |

| DCC/DIC | Carbodiimide | Commonly used for amide and ester synthesis, forming a reactive O-acylisourea intermediate. peptide.com |

| PyBOP | Phosphonium Salt | Generates OBt active esters and is effective for both solution and solid-phase synthesis. sigmaaldrich.com |

Implementation of Charge-Tagging Reagents (e.g., AMPP, Rhodamine)

In certain analytical applications, such as mass spectrometry, it is advantageous to introduce a permanent charge into the molecule. This can be achieved by reacting the carboxylic acid of this compound with a charge-tagging reagent. These reagents typically contain a quaternary ammonium (B1175870) or phosphonium group and a reactive moiety that can form a stable covalent bond with the carboxylic acid.

Examples of such reagents include (aminooxy)propyldimethylamine (AMPP) and various rhodamine derivatives. The derivatization not only imparts a fixed positive charge but can also improve ionization efficiency and fragmentation behavior in mass spectrometric analysis.

Reactivity of the Pyridine Ring

The pyridine ring in this compound offers additional opportunities for functionalization, although it is generally less reactive towards electrophilic substitution than a benzene (B151609) ring.

Catalytic Oxidative Dimerization Reactions

The pyridine moiety can participate in oxidative dimerization reactions. These reactions, often catalyzed by transition metals, can lead to the formation of bipyridyl structures. The specific conditions of the reaction, including the choice of catalyst and oxidant, will determine the regioselectivity and yield of the dimerization product.

N-Oxidation and Subsequent Regioselective Functionalization

The nitrogen atom of the pyridine ring can be oxidized to form the corresponding N-oxide. This transformation alters the electronic properties of the ring, making it more susceptible to certain functionalization reactions. For instance, the N-oxide can activate the positions ortho and para to the nitrogen for nucleophilic attack. This strategy allows for the regioselective introduction of various substituents onto the pyridine ring. rsc.org The nature of the N-substituent can significantly influence the regioselectivity of subsequent functionalization reactions. rsc.org

Directed C-H Activation and Functionalization

The 2-phenylpyridine (B120327) moiety within this compound serves as a classic directing group for C-H activation reactions. rsc.org The nitrogen atom of the pyridine ring pre-coordinates to a transition metal catalyst, positioning it to selectively activate the otherwise inert C-H bonds at the ortho-position of the phenyl ring. rsc.orgnih.gov This process, often employing metals like palladium, rhodium, or copper, leads to the formation of a stable five-membered cyclometalated intermediate, which is key to subsequent functionalization. rsc.orgnih.govrsc.org

This directed approach is a powerful tool for regioselective synthesis, avoiding the need for pre-functionalized substrates. researchgate.net The C-H activation step can be followed by coupling with various partners, enabling the introduction of new functional groups. For instance, palladium-catalyzed reactions have been successfully developed for the C-H alkylation of 2-phenylpyridines using alkyl iodides. rsc.org Similarly, rhodium(III) catalysts can facilitate the oxidative coupling of 2-phenylpyridine derivatives with alkenes, such as styrene. acs.org The carboxylate group of the acetic acid side chain can also play a role, as studies on related phenyl acetic acids have shown that the carboxylate can assist in C-H activation, particularly in palladium-catalyzed aryl-aryl couplings. nih.gov

The choice of catalyst and reaction conditions can be tailored to achieve specific transformations. Studies have explored the use of palladium, copper, and ruthenium catalysts, each exhibiting different efficiencies and mechanisms. nih.gov For example, while palladium is widely used, ruthenium-based catalysts have also been shown to be effective for meta-selective C-H alkylation on related scaffolds. acs.org The mechanism of these transformations is complex, involving steps such as C-H bond activation, oxidative addition, and reductive elimination. nih.gov

Below is a table summarizing representative C-H functionalization reactions applicable to the 2-phenylpyridine core structure.

| Reaction Type | Catalyst System | Coupling Partner | Product |

| Alkylation | Palladium(II) | Alkyl Iodides | ortho-alkylated 2-phenylpyridine |

| Arylation | Palladium(II)/O₂ | Aryltrifluoroborates | ortho-arylated phenyl acetic acid |

| Olefination | Rhodium(III)/Cu(OAc)₂ | Styrene | ortho-alkenylated 2-phenylpyridine |

| Methylation | Palladium Chloride | Di-tert-butyl peroxide | ortho-methylated 2-phenylpyridine |

This table presents examples of functionalization on the 2-phenylpyridine scaffold, which is the core of this compound.

Reactivity of the Phenyl Substituent

The phenyl ring of this compound offers a secondary site for functionalization, primarily through electrophilic aromatic substitution and subsequent cross-coupling reactions.

Aromatic Substitution Reactions

The phenyl group can undergo electrophilic aromatic substitution, a fundamental reaction class for aromatic compounds where an electrophile replaces a hydrogen atom on the ring. fiveable.mewikipedia.org The reactivity of the phenyl ring in the 2-phenylpyridine scaffold is influenced by the attached pyridine ring, which acts as a deactivating group. However, when the pyridine nitrogen is coordinated to a metal center, the reactivity pattern can be altered significantly. acs.org

Studies on metal complexes of 2-phenylpyridine, such as with Ruthenium(II) or Osmium(II), show that the coordinated phenyl ligand is activated toward electrophilic substitution. acs.org In these cases, functionalization occurs at positions ortho and para to the metal-carbon bond, which correspond to the 4'- and 6'-positions of the phenyl ring (meta and para to the C-N bond linking the rings). acs.org

Key examples of electrophilic substitution on this scaffold include:

Nitration: Treatment of a coordinated 2-phenylpyridine with nitrating agents can introduce nitro groups. For example, reaction with a nitrating mixture can lead to dinitration at the 4'- and 6'-positions of the phenyl ring. acs.org Kinetic studies on the mononitration of 2-phenylpyridine itself show that the reaction proceeds through its conjugate acid. rsc.org

Halogenation: Bromination of the metal-activated 2-phenylpyridine ring occurs selectively at the 4'-position (para to the metal) to yield a monobrominated derivative. acs.org

These reactions provide a pathway to introduce versatile functional groups onto the phenyl ring, which can then be used for further derivatization.

| Reaction | Reagent(s) | Position(s) of Substitution on Phenyl Ring |

| Nitration | Nitrating Mixture on M(ppy) Complex | 4' and 6' positions |

| Bromination | [PyrH][Br₃] on M(ppy) Complex | 4' position |

This table summarizes electrophilic substitution reactions on a metal-activated 2-phenylpyridine (ppy) ligand. acs.org

Further Cross-Coupling Opportunities

The introduction of a halide, such as a bromine atom, onto the phenyl ring via electrophilic substitution opens up extensive possibilities for further modification through transition metal-catalyzed cross-coupling reactions. acs.org These reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. youtube.com

A halogenated derivative, such as 2-(2-(4-bromophenyl)pyridin-4-yl)acetic acid, becomes a valuable intermediate. The bromo-substituent can participate in a variety of well-established cross-coupling protocols:

Suzuki-Miyaura Coupling: This reaction pairs the aryl halide with an organoboron reagent (like a boronic acid or ester) in the presence of a palladium catalyst and a base. It is widely used to form new C-C bonds and could be employed to introduce new aryl or alkyl groups at the 4'-position of the phenyl ring. mdpi.com

Stille Coupling: This reaction involves coupling the aryl halide with an organotin compound, catalyzed by palladium. It is known for its tolerance of a wide range of functional groups. youtube.com

Negishi Coupling: This method uses an organozinc reagent as the coupling partner with the aryl halide, typically with a palladium or nickel catalyst. youtube.com

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of C-N bonds by coupling the aryl halide with an amine. youtube.com

Furthermore, the bromo-derivative can be converted into an organometallic reagent itself. For example, reaction with butyllithium (B86547) (BuLi) can generate a lithiated intermediate. acs.org This species is a potent nucleophile that can react with a range of electrophiles, such as carbon dioxide (to form a carboxylic acid) or trialkyltin chloride (to form a stannane (B1208499) for subsequent Stille couplings). acs.org These strategies dramatically expand the range of accessible derivatives from the core this compound structure.

Computational Chemistry and Mechanistic Insights

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of computational chemistry, enabling accurate predictions of molecular properties. For derivatives of 2-phenylpyridine (B120327), DFT has been instrumental in understanding their structure, reactivity, and spectroscopic characteristics.

DFT calculations are frequently used to determine the optimized three-dimensional geometry of pyridine (B92270) derivatives, including bond lengths, bond angles, and dihedral angles. nih.gov For the 2-phenylpyridine scaffold, a key geometric parameter is the dihedral angle between the pyridine and phenyl rings, which influences the extent of π-conjugation. In related structures, this angle is typically calculated to be non-zero, indicating a non-planar conformation. nih.govredalyc.org

The electronic structure can be visualized through molecular electrostatic potential (MEP) maps, which highlight regions of positive and negative charge. In pyridine derivatives, the nitrogen atom characteristically creates a region of negative potential, making it a site for electrophilic attack or hydrogen bonding. nih.gov The distribution of frontier molecular orbitals (HOMO and LUMO) is also critical; in similar terpyridine compounds, the HOMO is often located on the phenol (B47542) ring while the LUMO is distributed across the pyridine system, indicating an intramolecular charge transfer (ICT) character for the lowest energy electronic transition. redalyc.org

Table 1: Representative Calculated Geometric Parameters for Phenyl-Pyridine Scaffolds This table presents typical values for related structures as determined by DFT calculations. Specific values for the title compound may vary.

| Parameter | Description | Typical Calculated Value |

| C-N Bond Length (Pyridine) | The length of the carbon-nitrogen bonds within the pyridine ring. | ~1.34 Å |

| C-C Bond Length (Inter-ring) | The length of the single bond connecting the phenyl and pyridine rings. | ~1.49 Å |

| Phenyl-Pyridine Dihedral Angle | The twist angle between the planes of the two aromatic rings. | 6° - 45° nih.govredalyc.org |

| O-C-C Bond Angle (Acetic Acid) | The angle within the carboxylic acid group side chain. | ~122° |

The 2-phenylpyridine core is a classic substrate for studying C–H activation, a reaction of significant interest in organic synthesis. DFT calculations have been pivotal in elucidating the mechanisms of these reactions, particularly those catalyzed by transition metals like palladium, ruthenium, and copper. rsc.orgnih.gov

Studies on the carboxylate-assisted C–H activation of 2-phenylpyridine have shown that the reaction often proceeds through a concerted metalation-deprotonation (CMD) mechanism. rsc.orgresearchgate.net In this pathway, the acetate (B1210297) or other carboxylate ligand acts as an internal base, abstracting a proton from the phenyl ring while the metal center coordinates to the carbon, forming a cyclometalated intermediate. sci-hub.se DFT calculations allow for the localization of the transition state for this step and the determination of its activation energy. nih.govresearchgate.net For instance, in a copper-catalyzed system, the calculated activation energy for the hydrogen transfer from 2-phenylpyridine to an acetate ligand was found to be significantly lower than alternative pathways. nih.gov These computational models have revealed that using carboxylates derived from stronger acids can accelerate the C-H activation step by making the metal catalyst more electrophilic. rsc.orgresearchgate.net

Table 2: Calculated Activation Energies for C-H Activation of 2-Phenylpyridine Data extracted from DFT studies on metal-catalyzed reactions.

| Metal Catalyst | Reaction Step | Calculated Activation Energy (kJ/mol) | Reference |

| Copper(II) Acetate | Acetic Acid Loss (C-H Activation) | 138 ± 5 | nih.gov |

| Ruthenium(II) | Hydrogen Transfer to Acetate | 64 | nih.gov |

Solvent effects can be incorporated into DFT calculations using models like the Polarizable Continuum Model (PCM). These models simulate the bulk electrostatic effect of the solvent on the solute molecule, providing more accurate predictions of properties and reaction energies in solution. In studies of pyridine-based compounds, taking solvent effects into account has been shown to improve the agreement between calculated and experimental absorption and fluorescence spectra. redalyc.org For reaction mechanisms, computational models can also account for the change in translational entropy when a species moves from the gas phase to a solvent, refining the calculated free energies of reaction pathways. acs.org

Molecular Docking and Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a ligand, such as a derivative of 2-(2-Phenylpyridin-4-yl)acetic acid, might interact with a biological target, typically a protein or enzyme.

Studies involving similar pyridine-based scaffolds have used molecular docking to explore their potential as anticancer agents. nih.govnih.gov For example, derivatives have been docked into the colchicine-binding pocket of tubulin, a key target for antimitotic drugs. nih.gov Docking simulations can identify crucial intermolecular interactions, such as hydrogen bonds between the ligand and amino acid residues in the active site, as well as π-π stacking interactions involving the aromatic rings. ijpsjournal.com The binding affinity is often estimated using a scoring function, which provides a basis for ranking potential drug candidates. In one study, a series of novel acetamide (B32628) derivatives were docked, with the most potent compounds showing strong binding scores within the target's binding pocket, suggesting they could be lead compounds for further development. nih.gov

In Silico Structure-Activity Relationship (SAR) Investigations

In silico Structure-Activity Relationship (SAR) studies use computational methods to correlate the chemical structure of compounds with their biological activity. By analyzing a series of related molecules, these studies aim to identify the key structural features (pharmacophores) responsible for their therapeutic or toxic effects.

For pyridine-based compounds, computational SAR studies have been employed to design variants with improved properties, such as enhanced brain penetration or reduced cardiotoxicity. nih.gov Algorithms can calculate key molecular descriptors like water solubility (-logS) and brain-blood barrier penetration scores. These calculated values help guide the synthesis of new derivatives. For instance, a study on pyridine variants of benzoyl-phenoxy-acetamide used computational data to select candidates with a high probability of CNS penetration and low predicted toxicity for subsequent synthesis and testing. nih.gov

Prediction and Simulation of Spectroscopic Properties

DFT and its time-dependent extension (TD-DFT) are powerful tools for predicting the spectroscopic properties of molecules, which can aid in the interpretation of experimental data.

Calculations can predict vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum. nih.govnih.gov For newly synthesized pyridine derivatives, the calculated vibrational wavenumbers are often compared with experimental FT-IR and FT-Raman spectra to confirm the molecular structure. nih.gov Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated and compared with experimental results for structural elucidation. nih.gov

UV-Vis absorption spectra can be simulated using TD-DFT calculations. These simulations provide information about the energies and oscillator strengths of electronic transitions. For a related terpyridine-phenol compound, TD-DFT calculations performed in a solvent continuum model showed good agreement with the experimental absorption spectrum, correctly identifying the low-energy band as having intramolecular charge transfer (ICT) character. redalyc.org

Applications in Advanced Materials and Chemical Synthesis

Role as Core Building Blocks in Complex Organic Synthesis

The structural framework of 2-(2-Phenylpyridin-4-yl)acetic acid makes it an ideal starting material or intermediate for the synthesis of more elaborate chemical structures. bldpharm.com Its classification as a heterocyclic building block underscores its utility in creating diverse molecular architectures. bldpharm.com

Precursors for Heterocyclic Systems and Polycyclic Architectures

The phenylpyridine unit is a well-established motif in the construction of larger heterocyclic and polycyclic aromatic compounds (PAHs). nih.govresearchgate.netnih.gov These classes of molecules are of significant interest due to their unique electronic and structural properties. researchgate.net While specific, multi-step syntheses starting directly from this compound to form complex PAHs are not extensively detailed in readily available literature, the compound serves as a foundational precursor. The reactivity of the carboxylic acid group allows for various chemical transformations, such as amidation or esterification, which can be followed by cyclization reactions to build fused ring systems. The phenyl and pyridine (B92270) rings themselves can undergo further functionalization or participate in cross-coupling reactions to extend the aromatic system. The general importance of polycyclic aromatic compounds has spurred research into new synthetic routes, highlighting the value of versatile precursors like this one. researchgate.net

Design and Synthesis of Linker Molecules (e.g., in PROTAC Development)

Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. nih.gov A critical component of a PROTAC is the linker, which connects the target-binding ligand to the E3 ligase-binding ligand. nih.gov The properties of this linker, including its length, rigidity, and composition, are crucial for the efficacy of the PROTAC. nih.govcapes.gov.br

Molecules with rigid or semi-flexible structures are often sought as linkers to control the spatial orientation of the two ends of the PROTAC molecule. sigmaaldrich.com While direct application of this compound as a PROTAC linker is not explicitly documented in the provided search results, its structural features—a carboxylic acid for conjugation and a rigid phenylpyridine backbone—make it a conceptually suitable candidate for this purpose. For instance, a similar compound, 2-(4-(piperidin-4-yl)phenyl)acetic acid hydrochloride, is noted for its use as a semi-flexible linker in PROTAC development. sigmaaldrich.com The carboxylic acid group on this compound provides a convenient attachment point for coupling with other components to build the final PROTAC structure. nih.govnih.gov

Utility as Ligands in Coordination and Organometallic Chemistry

The nitrogen atom in the pyridine ring of this compound is a Lewis basic site, capable of coordinating to metal ions. This, combined with the potential for the carboxylic acid group to also participate in metal binding, makes it a versatile ligand for creating a variety of metal complexes. escholarship.org

Synthesis and Characterization of Metal Complexes (e.g., Cu(II), Pt(II))

The phenylpyridine scaffold is renowned for its ability to form stable complexes with various transition metals, including platinum(II) and copper(II). acs.orgacs.org These complexes often exhibit interesting photophysical and electronic properties.

Platinum(II) Complexes: Cyclometalated Pt(II) complexes incorporating 2-phenylpyridine (B120327) ligands are well-studied for their luminescent properties and potential applications in biological imaging and sensing. acs.org The formation of a C-N chelate between the phenyl and pyridine rings with the platinum center is a common coordination mode. While specific complexes with this compound are not detailed, related structures have been synthesized. For example, Pt(II) complexes with pyridine-containing ligands have been developed for potential therapeutic applications. finechem-mirea.ru The carboxylic acid group on the ligand could be used to tune the solubility or provide an anchor point for conjugation to other molecules.

Copper(II) Complexes: Copper(II) ions readily form complexes with a wide range of ligands containing nitrogen and oxygen donor atoms. nih.govmdpi.com Studies on Cu(II) complexes with ligands similar to this compound, such as those containing 1,10-phenanthroline (B135089) or other N,N-donor ligands, have shown promising antitumor effects. semanticscholar.org The synthesis typically involves reacting a copper(II) salt, like copper(II) acetate (B1210297) or copper(II) chloride, with the ligand in a suitable solvent. acs.orgnih.gov The resulting complexes can adopt various geometries, such as square-pyramidal or octahedral, depending on the coordination of the ligand and any co-ligands or solvent molecules. acs.org

Below is a table summarizing the general characteristics of metal complexes formed with related phenylpyridine and carboxylic acid ligands.

| Metal Ion | Typical Ligand Type | Common Coordination Mode | Characterization Methods | Potential Application |

| Platinum(II) | 2-Phenylpyridine derivatives | Cyclometalated (C^N), Bidentate | NMR Spectroscopy, X-ray Crystallography, Photoluminescence Spectroscopy | Luminescent Probes, Therapeutics acs.orgfinechem-mirea.ru |

| Copper(II) | Pyridine-carboxylates, Thiosemicarbazones | Bidentate (N,O), Tridentate, Bridging | IR Spectroscopy, Elemental Analysis, X-ray Crystallography | Anticancer Agents, Catalysis acs.orgsemanticscholar.org |

Ligand Design for Tailored Catalytic Systems

Metal complexes are at the heart of many catalytic processes. The design of the ligand is paramount as it dictates the steric and electronic environment of the metal center, thereby controlling the catalyst's activity and selectivity. The dual functionality of this compound—a robust coordinating phenylpyridine group and a tunable carboxylic acid—offers opportunities for designing specialized catalytic systems.

The phenylpyridine moiety can anchor the ligand to a metal center, while the carboxylic acid group can be left uncoordinated to influence the secondary coordination sphere or it can be used to immobilize the complex onto a solid support. Alternatively, the carboxylate can participate directly in the catalytic cycle or in substrate binding. While specific catalytic applications using complexes of this compound are not prominent in the search results, related metal-organic frameworks and coordination complexes built from pyridine-carboxylate ligands are known to have catalytic applications. escholarship.org

Advanced Analytical Reagents

The use of this compound as an advanced analytical reagent is not well-documented in the available literature. While some polycyclic aromatic compounds and their derivatives are used as standards in environmental analysis, and certain metal complexes have applications as analytical probes, there is no specific information indicating a role for this particular compound as a standalone analytical reagent. nih.gov Its Pt(II) complexes, however, could have potential as luminescent probes, drawing parallels from similar 2-phenylpyridine Pt(II) systems that exhibit strong luminescence upon binding to biomolecules like G-quadruplex DNA. acs.org

Applications in Functional Materials

The development of advanced materials for electronic and optical applications often relies on organic molecules with specific properties, such as charge transport capabilities, light-emission characteristics, or non-linear optical responses. The integration of heterocyclic compounds, including pyridine derivatives, is a common strategy in the design of these materials.

However, a review of the literature indicates that this compound has not been specifically identified or utilized as a component in the development of advanced electronic and optical materials. Research in this area has focused on other, related phenylpyridine structures, but not this specific acetic acid derivative.

The functionalization of polymers and the development of specialized resins are crucial for creating materials with tailored properties, such as thermal stability, chemical resistance, or specific binding capabilities. Carboxylic acid functional groups are often used to anchor molecules onto polymer backbones or to participate in polymerization reactions.

Despite the presence of a carboxylic acid group, there are no published studies detailing the application of this compound in polymer chemistry or resin development. The potential for this compound to act as a monomer or a functionalizing agent for polymers remains an unexplored area of research.

Data on the Applications of this compound

| Application Category | Specific Use | Research Findings |

| Advanced Materials and Chemical Synthesis | ||

| 6.3.1. Chromophoric and Fluorophoric Derivatization Agents | No available data | |

| 6.3.2. Charge-Tagging Reagents for Ionization Enhancement in Mass Spectrometry | No available data | |

| Functional Materials | ||

| 6.4.1. Components in Advanced Electronic and Optical Materials | No available data | |

| 6.4.2. Role in Polymer Chemistry and Resin Development | No available data |

Patent Landscape and Intellectual Property Trends

Analysis of Patent Filings Related to Pyridyl Acetic Acid Derivatives

The patenting of pyridyl acetic acid derivatives has been driven by their diverse pharmacological potential. A review of patent literature indicates a sustained interest in this scaffold, with applications spanning various therapeutic areas.

Patents for pyridyl acetic acid derivatives often feature broad Markush claims, which cover a range of related structures rather than a single compound. This strategy allows companies to protect a wide swath of chemical space around a promising core structure. For instance, patents have been granted for 2-pyridylacetic acid derivatives with various substituents, citing their utility as agents for treating peptic ulcers. google.comepo.org These patents typically describe compounds that inhibit gastric acid secretion and protect the gastric mucosa. google.comepo.org

Another significant area of patent activity involves 2-phenylpyridine (B120327) derivatives where a carboxyl group is attached to the pyridine (B92270) ring. One such patent application, US20070275950A1, discloses derivatives with an electron-withdrawing group on the benzene (B151609) ring and an electron-donating group. google.com These compounds are claimed for their xanthine (B1682287) oxidase-inhibitory action, making them useful for treating conditions like hyperuricemia and gout. google.com

The following table provides a snapshot of representative patent filings for related pyridyl and phenylacetic acid derivatives, illustrating the scope of innovation in this area.

| Patent/Application Number | Title | Therapeutic Area/Application Claimed | Assignee/Applicant |

| EP0223512A2 | 2-Pyridylacetic acid derivative, preparation process thereof and pharmaceutical composition containing the same | Peptic ulcer disease (inhibition of gastric acid and protection of gastric mucosa) google.com | Suntory Limited |

| US20070275950A1 | 2-Phenylpyridine Derivative | Hyperuricemia, gout, inflammatory bowel diseases (Xanthine oxidase inhibitors) google.com | Teijin Pharma Limited |

| IN276185 | Preparation of Phenylacetic Acid Derivative | Not specified in available abstract | Not specified |

| IN296762 | Novel Pyridyl Benzoxazine Derivatives Pharmaceutical Composition Comprising the Same and Use Thereof | Not specified in available abstract | Not specified |

This table is for illustrative purposes and represents a selection of patents in the broader chemical class.

Identification of Key Patented Synthetic Routes and Methodologies

Patents in the field of heterocyclic chemistry not only protect the final compounds but also the novel and inventive synthetic methods used to produce them. For pyridyl acetic acid derivatives, patented synthetic routes often focus on efficiency, scalability, and the introduction of diverse substituents.

One common strategy involves the construction of the pyridine ring as a key step. Various synthetic protocols, including cyclo-condensation, cyclization, and cycloaddition reactions, have been patented for the synthesis of pyridine and its analogs. ijpsonline.com These methods often utilize readily available starting materials and catalysts to achieve high yields. ijpsonline.com

For the synthesis of phenylpyridine structures, cross-coupling reactions are a frequently patented methodology. For example, the Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming the carbon-carbon bond between the phenyl and pyridine rings. mdpi.com

A patented process for preparing 2-pyridylacetic acid derivatives involves treating a corresponding precursor with a base in an organic solvent at low temperatures. google.com Another approach describes the synthesis of 2-phenylpyridine derivatives through multi-step sequences that may involve the formation of an intermediate, which is then converted to the final product. mdpi.com

While a specific patented synthesis for 2-(2-Phenylpyridin-4-yl)acetic acid is not readily found, the general methodologies patented for related structures provide a clear indication of the likely synthetic strategies that would be protected. These would likely involve the coupling of a pre-functionalized pyridine ring with a phenyl derivative, followed by the elaboration of the acetic acid side chain.

Strategic Patenting and Innovation in Heterocyclic Compound Chemistry

The patenting strategy for heterocyclic compounds like pyridyl acetic acid derivatives is multifaceted, reflecting the competitive nature of pharmaceutical and agrochemical research. A key aspect of this strategy is the use of broad claims to maximize protection.

Markush Structures: As previously mentioned, the use of Markush claims is a cornerstone of patenting in this field. These claims define a class of related compounds by specifying a core structure and a set of variable substituents. This approach allows inventors to claim not only the compounds they have synthesized and tested but also a vast number of structurally related compounds that are likely to have similar biological activity.

Composition of Matter, Method of Use, and Process Patents: Innovation in heterocyclic chemistry is protected through several types of patents. "Composition of matter" patents are the most common and valuable, as they cover the chemical compound itself, regardless of how it is made or used. "Method of use" patents protect the application of a known compound for a new therapeutic purpose. "Process patents" cover novel and non-obvious methods of synthesizing a compound. nih.gov A robust intellectual property portfolio will often include all three types of patents to create multiple layers of protection.

Focus on Intermediates: Another strategic approach is the patenting of key synthetic intermediates. By protecting a crucial building block in the synthesis of a final active ingredient, a company can control a critical part of the manufacturing process, even if the final compound is off-patent or patented by a competitor.

The field of heterocyclic chemistry continues to be a hotbed of innovation, with a significant number of patents filed annually. nih.gov This intense patenting activity underscores the commercial importance of these compounds and the strategic necessity of securing strong intellectual property protection for novel discoveries.

Future Research Directions and Emerging Perspectives

Exploration of Unprecedented Reactivity Patterns and Transformations

The unique arrangement of the phenyl and pyridinyl rings, along with the acetic acid moiety, imparts distinct chemical properties to 2-(2-phenylpyridin-4-yl)acetic acid. Future investigations will likely focus on exploring unprecedented reactivity patterns and chemical transformations of this molecule. rsc.org This could involve studying its behavior under various reaction conditions, such as in the presence of different metal catalysts or under photochemical or electrochemical stimulation. rsc.org Understanding these novel reaction pathways could lead to the synthesis of new derivatives with unique functionalities and potential applications. For instance, the selective functionalization of the pyridine (B92270) or phenyl ring could yield a library of compounds with diverse biological or material properties.

Integration of Advanced Automation and High-Throughput Techniques in Synthesis

To accelerate the discovery of new derivatives and applications, the integration of advanced automation and high-throughput techniques is becoming increasingly important. chemrxiv.org Automated synthesis platforms can rapidly generate a large number of analogs of this compound by systematically varying the substituents on the aromatic rings or modifying the acetic acid side chain. chemrxiv.orgresearchgate.net High-throughput screening methods can then be employed to quickly evaluate the biological activity or material properties of these newly synthesized compounds. chemrxiv.org This combination of automated synthesis and rapid screening can significantly shorten the drug discovery and materials development timelines.

Deeper Computational Modeling for Rational Design and Mechanistic Understanding

Computational modeling plays a crucial role in modern chemical research, and its application to this compound is expected to grow. nih.govnih.govopenmedicinalchemistryjournal.com Quantum mechanics and molecular dynamics simulations can provide deep insights into the molecule's electronic structure, conformational preferences, and reactivity. nih.gov This information is invaluable for the rational design of new derivatives with specific desired properties. For example, computational models can predict how modifications to the molecular structure will affect its binding affinity to a biological target or its performance in a material application. mdpi.com Furthermore, these models can help elucidate the mechanisms of chemical reactions involving this compound, guiding the development of more efficient synthetic routes. nih.gov

Expansion of Applications in Catalysis and Materials Science

While the initial interest in this compound may have been in other areas, its unique structure suggests potential applications in catalysis and materials science. The nitrogen atom in the pyridine ring and the carboxylic acid group can act as coordination sites for metal ions, making it a potential ligand for creating novel catalysts. These catalysts could be employed in a variety of organic transformations. In materials science, the rigid, planar structure of the phenylpyridine core could be exploited for the development of new organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The ability to tune the electronic properties through chemical modification makes this class of compounds particularly attractive for these applications.

Opportunities in Flow Chemistry and Process Intensification

Flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for process automation and intensification. mdpi.comthieme-connect.deresearchgate.net The synthesis of this compound and its derivatives is an area where flow chemistry could have a significant impact. semanticscholar.org Continuous flow reactors can enable precise control over reaction parameters, leading to higher yields and purities. mdpi.com Furthermore, the integration of in-line purification and analysis techniques can streamline the entire manufacturing process. thieme-connect.de The adoption of flow chemistry for the production of this compound could lead to more efficient, scalable, and cost-effective manufacturing processes. researchgate.net

Q & A

Q. What are the standard synthetic routes for preparing 2-(2-Phenylpyridin-4-yl)acetic acid, and how are intermediates purified?

A common method involves regioselective bromination of precursor molecules in acetic acid, followed by condensation or decarboxylation steps. For example, bromine in acetic acid can selectively functionalize aromatic rings, as demonstrated in the synthesis of structurally related compounds . Purification typically employs recrystallization from methanol or ethanol, with characterization via NMR and melting point analysis to confirm purity .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for verifying molecular structure and substituent positions. Single-crystal X-ray diffraction provides detailed insights into crystal packing and hydrogen-bonding motifs, such as centrosymmetric dimers linked via R₂²(8) hydrogen bonds . Melting point analysis and mass spectrometry further validate purity and molecular weight .

Q. What safety precautions are required when handling this compound in the laboratory?

Personal protective equipment (PPE), including nitrile gloves, safety goggles, and lab coats, is mandatory. Engineering controls like fume hoods should be used to minimize inhalation risks. Skin contact requires immediate washing with soap and water, while spills should be neutralized with inert absorbents .

Advanced Research Questions

Q. How can computational modeling optimize the prediction of this compound's electronic properties and reactivity?

Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improves accuracy in predicting thermochemical properties, such as atomization energies and ionization potentials. Validation against experimental data (e.g., X-ray bond lengths) ensures model reliability . Basis sets like 6-31G* are recommended for geometry optimization, while solvent effects can be modeled using implicit solvation .

Q. How should researchers resolve contradictions in reported crystal structures or reaction yields?

Reproducibility checks under controlled conditions (temperature, solvent, stoichiometry) are critical. Advanced characterization—such as variable-temperature XRD to assess polymorphism or HPLC-MS to identify side products—can clarify discrepancies. For example, competing hydrogen-bonding motifs (e.g., dimer vs. chain formations) may explain structural variations .

Q. What strategies improve yield in multi-step syntheses involving this compound?

Key factors include:

- Reagent stoichiometry: Excess bromine in bromination steps enhances regioselectivity but requires careful quenching to avoid side reactions .

- Catalyst screening: Lewis acids like FeCl₃ may accelerate condensation steps.

- Workup optimization: Acidification to pH 4–5 during precipitation minimizes product loss .

Q. How does hydrogen bonding influence the supramolecular assembly of this compound in solid-state structures?

X-ray crystallography reveals that carboxylic acid groups form robust O–H⋯O hydrogen bonds, creating dimeric units. These dimers further assemble into layers or chains via weaker interactions (e.g., C–H⋯π), affecting material properties like solubility and melting behavior .

Q. What analytical methods differentiate between polymorphs or solvates of this compound?

Differential Scanning Calorimetry (DSC) identifies polymorphic transitions via distinct endothermic peaks. Powder XRD and Raman spectroscopy provide fingerprints for each crystal form. Thermogravimetric Analysis (TGA) detects solvent loss in solvates .

Methodological Notes

- Synthesis Troubleshooting: Low yields may arise from incomplete bromination; monitor reaction progress via TLC with UV visualization .

- Computational Validation: Compare DFT-derived IR spectra with experimental data to confirm functional group assignments .

- Safety Protocols: Regularly review SDS updates for hazard reclassification (e.g., acute toxicity categories) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.